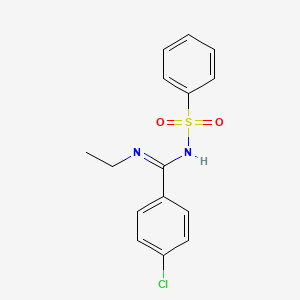![molecular formula C15H11F3O4S2 B2485642 3-(trifluorométhyl)benzoate de 1,1-dioxo-1,2,3,4-tétrahydro-1λ<sup>6</sup>-thiéno[2,3-b]thiopyran-4-yle CAS No. 343373-77-3](/img/structure/B2485642.png)
3-(trifluorométhyl)benzoate de 1,1-dioxo-1,2,3,4-tétrahydro-1λ6-thiéno[2,3-b]thiopyran-4-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H11F3O4S2 and its molecular weight is 376.36. The purity is usually 95%.
BenchChem offers high-quality (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du « 3-(trifluorométhyl)benzoate de 1,1-dioxo-1,2,3,4-tétrahydro-1λ6-thiéno[2,3-b]thiopyran-4-yle » (également connu sous le nom de « (7,7-dioxo-5,6-dihydro-4H-thiéno[2,3-b]thiopyran-4-yl) 3-(trifluorométhyl)benzoate » ou « Bionet1_003118 »), en se concentrant sur six applications uniques :
Développement pharmaceutique
Ce composé est étudié pour son potentiel en tant qu’intermédiaire pharmaceutique. Sa structure unique, qui comprend un système cyclique thiéno[2,3-b]thiopyran et un groupe trifluorométhyle, en fait un candidat pour le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques .
Agents antimicrobiens
La recherche a indiqué que les dérivés de ce composé peuvent posséder des propriétés antimicrobiennes. La présence du groupe trifluorométhyle est connue pour améliorer la bioactivité des composés, les rendant efficaces contre une gamme de pathogènes bactériens et fongiques .
Produits chimiques agricoles
Dans le domaine de l’agriculture, ce composé est étudié pour son potentiel d’utilisation comme pesticide ou herbicide. Sa structure chimique lui permet d’interagir avec les systèmes biologiques de manière à inhiber la croissance des plantes ou des ravageurs indésirables .
Science des matériaux
Les propriétés chimiques uniques du composé en font un sujet d’intérêt dans le domaine de la science des matériaux. Il est étudié pour une utilisation dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu’une durabilité accrue ou une résistance aux facteurs environnementaux .
Catalyse
Dans le domaine de la catalyse, ce composé est étudié pour son potentiel à agir comme catalyseur dans diverses réactions chimiques. Sa structure lui permet de faciliter des réactions qui sont autrement difficiles à réaliser, ce qui le rend précieux dans les procédés industriels .
Synthèse organique
Ce composé est également précieux dans la synthèse organique. Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes, qui sont ensuite utilisées dans diverses applications chimiques, y compris le développement de nouveaux produits pharmaceutiques et matériaux.
Ces applications mettent en évidence la polyvalence et le potentiel du « this compound » dans la recherche scientifique. Chaque domaine tire parti de différents aspects de sa structure chimique unique pour atteindre des objectifs spécifiques.
Si vous avez d’autres questions ou si vous avez besoin de plus de détails sur l’une de ces applications, n’hésitez pas à demander !
Propriétés
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S2/c16-15(17,18)10-3-1-2-9(8-10)13(19)22-12-5-7-24(20,21)14-11(12)4-6-23-14/h1-4,6,8,12H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUWUWFAWAUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC(=CC=C3)C(F)(F)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)
![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)
![3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B2485567.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2485569.png)

![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)
![1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2485573.png)
![2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2485576.png)

![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2485578.png)
![N-(2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2485579.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2485582.png)
